O-1602

Descripción general

Descripción

O-1602 es un compuesto sintético más estrechamente relacionado con el cannabidiol anormal, y más distantemente relacionado en estructura con las drogas cannabinoides como el tetrahidrocannabinol. A diferencia de los cannabinoides clásicos, this compound no se une a los receptores cannabinoides clásicos CB1 o CB2 con ninguna afinidad significativa. En cambio, es un agonista en varios otros receptores, particularmente GPR18 y GPR55 . Se cree que estos receptores son responsables de la mayoría de los efectos no mediados por CB1, no mediados por CB2 observados en la investigación de cannabinoides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de O-1602 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de ciclohexeno y la posterior funcionalización del anillo aromático. Las condiciones de reacción típicamente involucran el uso de bases y ácidos fuertes, así como varios disolventes orgánicos .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es común en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

O-1602 experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones se llevan a cabo típicamente bajo condiciones controladas utilizando reactivos específicos .

Reactivos y condiciones comunes

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como el bromo o el cloro.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos deshidroxilados .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Experimental Colitis Treatment

O-1602 has demonstrated protective effects against experimental colitis in murine models. In a study, administration of this compound (5 mg/kg) significantly reduced both macroscopic and histological scores of colitis. Notably, its protective effects were observed even in cannabinoid receptor 1 (CB1) and 2 (CB2) double knockout mice, indicating a mechanism independent of these receptors. The compound inhibited neutrophil migration, which is crucial in the inflammatory response associated with colitis .

Mechanism of Action

The inhibition of neutrophil recruitment by this compound suggests its potential as an anti-inflammatory agent. This effect was confirmed through chemotactic assays where this compound reduced neutrophil migration to various chemokines .

Neurological Applications

Depression and Neuroinflammation

Recent studies have highlighted the role of this compound in improving symptoms of depression and reducing neuroinflammation. In female rats subjected to corticosterone treatment, this compound therapy not only improved depressive behaviors (assessed via the forced swim test) but also enhanced detrusor contractility, suggesting benefits for both mental health and bladder function . The compound was found to ameliorate oxidative damage and inflammatory markers in the urinary bladder and hippocampus .

Bladder Dysfunction Treatment

Detrusor Overactivity

this compound has shown promise as a pharmacological agent for treating detrusor overactivity (DO). In vivo studies indicated that this compound could improve detrusor contractility and reduce hyperreflexivity in animal models of bladder inflammation. The compound’s ability to modulate signaling pathways associated with bladder function positions it as a potential novel treatment for bladder diseases .

Metabolic Effects

Obesity and Fat Reduction

Research has indicated that this compound may play a role in metabolic regulation. In diet-induced obesity (DIO) models, treatment with this compound resulted in reduced body fat and epididymal fat pad weight without altering key markers related to adiponectin signaling or fatty acid metabolism . This suggests that this compound might influence metabolic pathways beneficially.

Summary Table of Applications

Mecanismo De Acción

O-1602 ejerce sus efectos principalmente a través de su interacción con los receptores GPR18 y GPR55. Estos receptores están involucrados en varios procesos celulares, incluida la migración celular, la proliferación y la apoptosis . La activación de estos receptores por this compound conduce a la modulación de las vías de señalización descendentes, lo que resulta en sus efectos biológicos observados .

Comparación Con Compuestos Similares

O-1602 está más estrechamente relacionado con el cannabidiol anormal y otros cannabinoides atípicos. Algunos compuestos similares incluyen:

Cannabidiol anormal: Comparte una estructura similar pero tiene diferentes afinidades de unión a los receptores y efectos biológicos.

Cannabidiol: Un cannabinoide natural con una gama más amplia de interacciones con los receptores y aplicaciones terapéuticas.

Tetrahidrocannabinol: Un cannabinoide clásico con efectos psicoactivos, a diferencia de this compound.

This compound es único en su falta de afinidad significativa por los receptores CB1 y CB2, lo que lo distingue de muchos otros cannabinoides. Su agonismo selectivo en los receptores GPR18 y GPR55 contribuye a su perfil farmacológico distinto .

Actividad Biológica

O-1602 is a novel compound recognized for its biological activity as a potent agonist of the GPR55 receptor, which is part of the endocannabinoid system. This compound has garnered attention for its potential therapeutic applications in various pathological conditions, including detrusor overactivity, depression, and inflammatory diseases. This article will delve into the biological activity of this compound, supported by case studies and research findings.

Chemical Profile

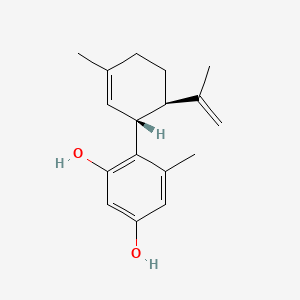

- Chemical Name : 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

- Purity : ≥97%

- GPR55 Agonist Potency : EC50 value of 13 nM; significantly lower potency at CB1 and CB2 receptors (EC50 values > 30,000 nM) .

This compound operates primarily through its interaction with the GPR55 receptor, leading to several downstream effects:

- Neurogenesis and Neural Proliferation :

- Reduction of Inflammation :

- Impact on Detrusor Overactivity :

1. Detrusor Overactivity Model

In a rat model of detrusor overactivity, this compound was administered at a dose of 0.25 mg/kg. The results indicated:

- Significant reduction in CGRP levels.

- Decreased ERK1/2 signaling pathways associated with bladder hyperreflexia .

2. Depression Model

This compound was tested in rats subjected to corticosterone treatment to simulate depression. The findings included:

- Improvement in depressive symptoms measured by the forced swim test.

- Enhanced detrusor contractility observed through conscious cystometry.

- Reduction in oxidative damage markers and neuroinflammation .

Research Findings Summary

Propiedades

IUPAC Name |

5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZOUSULXZNDJH-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018640 | |

| Record name | O-1602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317321-41-8 | |

| Record name | 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317321-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-1602 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317321418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-1602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-1602 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4R2N5N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.